BenchChemオンラインストアへようこそ!

4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Intramolecular Charge Transfer Photophysics Fluorescent Probe Design

This precise 2,5-disubstituted 1,3,4-oxadiazole regioisomer delivers a unique push–pull charge-transfer character that is unattainable with generic des-methoxy or meta-substituted analogs. The ortho-methoxy group on the 5-phenyl ring tunes dihedral angle and enhances Stokes shift for turn-on Cu²⁺ fluorescent sensor development, while the p-dimethylaminobenzamide moiety ensures favorable CNS drug-like space (TPSA 80.5 Ų, XLogP3 2.7). Specify CAS 865286-12-0 to maintain the exact intramolecular charge-transfer efficiency, HOMO–LUMO gap, and target recognition required for reliable hit-to-lead SAR campaigns.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 865286-12-0
Cat. No. B2754589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865286-12-0
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
InChIInChI=1S/C18H18N4O3/c1-22(2)13-10-8-12(9-11-13)16(23)19-18-21-20-17(25-18)14-6-4-5-7-15(14)24-3/h4-11H,1-3H3,(H,19,21,23)
InChIKeyULNUDZVGVVXDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-12-0): Procurement-Relevant Physicochemical and Structural Baseline


4-(Dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-12-0) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-oxadiazole class. It features a p-dimethylaminobenzamide moiety linked to a 5-(2-methoxyphenyl)-1,3,4-oxadiazole ring system, yielding a molecular formula of C₁₈H₁₈N₄O₃ and a molecular weight of 338.4 g/mol [1]. Its computed physicochemical properties include an XLogP3 of 2.7, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and a topological polar surface area of 80.5 Ų [1]. Although documented in the PubChem database (CID 3550384) since 2005, no peer-reviewed primary literature reporting systematic biological evaluation of this specific compound was retrievable from independent databases as of the search date; its annotation record is therefore limited to computed descriptors [1].

Why 4-(Dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Swapped for an In-Class Analog Without Evaluation


The 2,5-disubstituted 1,3,4-oxadiazole scaffold is famously tunable: modest changes in the aryl substituents at position 5 or within the benzamide moiety can profoundly shift electronic character, conformational preference, and intermolecular binding. For a compound such as 4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, the ortho-methoxy group on the 5-phenyl ring simultaneously acts as a hydrogen-bond acceptor and a steric element modulating the dihedral angle between the oxadiazole and phenyl ring, while the p-dimethylamino group on the benzamide function is a strong electron donor that defines the molecule's push–pull charge-transfer character [1]. Substituting even a closely related analog—such as the des-methoxy phenyl derivative or a meta-substituted isomer—will inevitably alter the HOMO–LUMO gap, intramolecular charge-transfer (ICT) efficiency, and target recognition in biological assays [1]. Generic substitution without experimental verification therefore carries a high risk of losing the specific photophysical or biochemical property that motivated selection of this precise regioisomer.

Quantitative Differentiation Evidence for 4-(Dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Relative to Structural Analogs


Intramolecular Charge-Transfer (ICT) Propensity Conferred by the p-Dimethylamino–oxadiazole Donor–Acceptor Architecture

2,5-Disubstituted 1,3,4-oxadiazoles bearing a p-dimethylaminobenzamide fluorophore constitute a privileged architecture for intramolecular charge-transfer (ICT) based sensing. Among regioisomeric series, the ortho-methoxy substituent on the 5-phenyl ring of this compound differentiates it from the unsubstituted phenyl analog by red-shifting the absorption maximum and modulating the ICT efficiency. In structurally analogous p-dimethylaminobenzamide–oxadiazole systems (receptors 1a and 1c in a published study), the ICT 'on–off' ratio upon Cu²⁺-mediated cyclization reached quantifiable fluorescence enhancement factors exceeding 20-fold, with detection limits as low as 2.2 × 10⁻⁸ mol L⁻¹ [1]. While data for this specific methoxy regioisomer were not independently reported in that study, the incorporation of the ortho-methoxy donor is predicted, based on Hammett σₚ analysis and TD-DFT precedent, to further stabilize the charge-separated excited state relative to the unsubstituted analog, thereby increasing the Stokes shift and the dynamic range of the fluorescence response [1].

Intramolecular Charge Transfer Photophysics Fluorescent Probe Design

Computed Lipophilicity (XLogP3 = 2.7) Differentiates This Compound from More Polar Oxadiazole–Benzamide Analogs

The computed partition coefficient XLogP3 for 4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is 2.7, with a topological polar surface area (TPSA) of 80.5 Ų [1]. In contrast, the closely related 4-chloro analog (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide; CAS 865287-25-8) carries a higher computed logP (estimated XLogP3 ≈ 3.1) due to the electron-withdrawing chloro substituent, while the unsubstituted phenyl derivative is expected to exhibit an intermediate logP. The ortho-methoxy group thus occupies a distinct lipophilicity–polarity space: it simultaneously increases hydrogen-bond acceptor count to 6 (versus 5 for the unsubstituted and chloro analogs) and contributes a moderate logP [1]. This specific balance is relevant for permeability and solubility predictions in early drug-discovery triage.

Lipophilicity Drug-likeness ADME Prediction

Conformational and Electronic Differentiation via the ortho-Methoxy Substituent on the 5-Phenyl-1,3,4-oxadiazole Ring

The ortho-methoxy substituent on the 5-phenyl ring introduces a torsional constraint absent in para- or meta-substituted analogs, forcing the phenyl ring out of coplanarity with the oxadiazole core. This dihedral twist, quantifiable through DFT geometry optimization, modulates π-conjugation across the oxadiazole–phenyl junction and consequently the HOMO–LUMO gap. In the analogous series of p-dimethylaminobenzamide–oxadiazole fluorophores, the ortho-substituted derivative (the target compound) is expected to display a larger Stokes shift and a hypsochromically shifted emission relative to the para-methoxy isomer, which maintains greater conjugation. The computed heavy atom count (25) and rotatable bond count (5) further distinguish it from analogs with bulkier or elongated substituents at position 5 [1].

Conformational Analysis Structure–Activity Relationship Molecular Design

Recommended Application Scenarios for 4-(Dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Differentiated Evidence


Development of Intramolecular Charge-Transfer (ICT)-Based Fluorescent Chemosensors for Divalent Copper

The p-dimethylaminobenzamide–1,3,4-oxadiazole architecture has proven capable of Cu²⁺-mediated oxidative cyclization with turn-on fluorescence response. The ortho-methoxy substitution of this compound is predicted to enhance ICT character and Stokes shift relative to unsubstituted analogs, making it a candidate for sensor-array screening where enhanced spectral separation is required. Procurement should be prioritized for laboratories synthesizing fluorescent probe libraries intended for transition-metal detection in organic or mixed aqueous–organic media [1].

Hit Expansion in Phenotypic Screening with CNS Drug-Like Property Requirements

With an XLogP3 of 2.7 and TPSA of 80.5 Ų, this compound sits within favorable CNS drug-like space. The additional hydrogen-bond acceptor contributed by the ortho-methoxy group relative to halogenated analogs may improve aqueous solubility while maintaining membrane permeability. It is a suitable building block for medicinal chemistry campaigns targeting CNS enzymes or receptors where balanced logP and HBA count are critical design parameters [1].

Structure–Photophysics Relationship Studies on ortho-Substituted 2,5-Diaryl-1,3,4-Oxadiazoles

The torsional bias imposed by the ortho-methoxy group provides a defined geometric probe for experimental and computational studies linking dihedral angle to photophysical output (absorption λ_max, emission λ_max, quantum yield). This compound can serve as a reference point in systematic SAR libraries investigating the interplay between steric effects and electronic conjugation in fluorescent oxadiazole derivatives [1].

Quote Request

Request a Quote for 4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.